molecular formula C12H16N2O B1279872 1-(4-Amino-2-methylphenyl)piperidin-2-one CAS No. 443999-53-9

1-(4-Amino-2-methylphenyl)piperidin-2-one

Cat. No.: B1279872
CAS No.: 443999-53-9
M. Wt: 204.27 g/mol
InChI Key: BVKWVMOTHUYVKL-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylphenyl)piperidin-2-one is a specialized chemical compound featuring a piperidin-2-one scaffold substituted with a 4-amino-2-methylphenyl group at the 1-position. This molecular architecture places it within a class of piperidine derivatives that have demonstrated significant potential in medicinal chemistry and pharmaceutical research, particularly as building blocks for the development of enzyme inhibitors and therapeutic agents. The structural configuration of this compound, with its electron-donating amino group and sterically influencing methyl group on the phenyl ring, creates unique electronic and steric properties that researchers can exploit for targeted molecular design. This compound serves as a valuable chemical intermediate in the design and synthesis of Janus kinase 3 (JAK3) inhibitors with potential applications in immunology and inflammation research . The piperidine-2-one core structure has been demonstrated in patent literature as a privileged scaffold for developing therapeutic agents targeting autoimmune disorders, with related compounds showing promise for treating conditions such as psoriasis, rheumatoid arthritis, and various immunological diseases . The structural features of this compound, particularly the phenylamino substitution pattern, make it a versatile precursor for further chemical modifications aimed at enhancing biological activity and selectivity against specific kinase targets. Research applications extend to the development of non-nucleoside reverse transcriptase inhibitors for antiviral research, as structurally similar piperidine derivatives have demonstrated activity against HIV reverse transcriptase . The compound's molecular framework allows for strategic functionalization at multiple positions, enabling medicinal chemists to optimize pharmacological properties including target binding affinity, metabolic stability, and membrane permeability. Additional potential research applications include serving as a key intermediate in synthetic routes toward more complex molecules for investigating signal transduction pathways, inflammation mechanisms, and immune response modulation. The primary research value of this compound lies in its role as a versatile chemical building block with multiple sites for strategic modification, including the secondary amine of the piperidone ring, the aromatic amino group, and the carbonyl functionality. These features provide researchers with opportunities to develop structure-activity relationship profiles for various biological targets. This compound is distributed exclusively for research purposes in laboratory settings and is strictly classified as For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications, nor for food or consumer use. Researchers should implement appropriate safety protocols and handling procedures when working with this chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-2-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-8-10(13)5-6-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKWVMOTHUYVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468532
Record name 1-(4-amino-2-methylphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443999-53-9
Record name 1-(4-amino-2-methylphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 1 4 Amino 2 Methylphenyl Piperidin 2 One Analogues

General Principles Governing SAR in Piperidinone-Containing Compounds

The piperidine (B6355638) ring is a prevalent structural motif in many natural products and serves as a vital scaffold in pharmaceutical research. nih.govacs.orgajchem-a.comresearchgate.net The biological activity of piperidinone-containing compounds is dictated by the specific arrangement of atoms and functional groups within the molecule, which influences its interaction with biological targets such as proteins, enzymes, and receptors. oncodesign-services.com Even minor structural modifications can lead to significant changes in a compound's potency, selectivity, and metabolic stability. oncodesign-services.com

For piperidinone derivatives, the nature and position of substituents on both the phenyl and piperidinone rings are critical determinants of their pharmacological profiles. The presence of a π-bond system in organic compounds can lead to electric charge delocalization, which may contribute to their biological activity. researchgate.net In general, a 1,4-disubstitution pattern on the piperidine ring is common in drug prototypes due to more straightforward synthetic access and fewer stereochemical complexities. acs.org However, additional substitutions at various positions on the piperidine ring can be beneficial for enhancing biological activity. acs.org

Impact of Substituent Modifications on Biological Activity Profiles

Modifications to the phenyl ring of 1-(4-Amino-2-methylphenyl)piperidin-2-one analogues can significantly impact their biological activity. The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the phenyl ring and its interactions with biological targets. mdpi.com

For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a cyano group, an electron-withdrawing substituent, was found to be crucial for inhibitory activity. mdpi.com This suggests that for certain biological targets, modulating the electronic nature of the phenyl ring is a key strategy for optimizing activity. In some piperidinone derivatives, the introduction of fluorine atoms and meta-substitution on the benzene (B151609) ring have been shown to enhance inhibitory properties. nih.gov

The following table summarizes the effects of different substituents on the phenyl ring on the biological activity of hypothetical this compound analogues, based on general SAR principles.

Substituent at RElectronic EffectPredicted Impact on Activity
-OCH3Electron-donatingMay increase or decrease activity depending on the target
-ClElectron-withdrawingMay enhance activity through favorable electronic interactions
-NO2Strongly electron-withdrawingCould significantly alter binding affinity
-CH3Electron-donatingMay provide beneficial hydrophobic interactions

Alterations to the piperidin-2-one ring can also lead to profound changes in biological activity. Additional substitutions on the piperidine ring can be accommodated in the binding pocket of some enzymes, potentially leading to an improved pharmacological profile. acs.org

In a study on piperidinothiosemicarbazone derivatives, replacing a pyridine (B92270) ring with a pyrazine (B50134) ring had a negative impact on their antimycobacterial activity. nih.gov This highlights the importance of the specific heterocyclic system and its electronic properties. For some 6-substituted pyridine and pyrazine derivatives, a decrease in activity was observed in the order of piperidine > pyrrolidine (B122466) > morpholine, suggesting that the basicity of the substituent plays a role. nih.gov

The table below illustrates potential effects of modifications to the piperidin-2-one ring on biological activity.

ModificationPotential Consequence
Addition of a methyl groupCould enhance binding through hydrophobic interactions or cause steric hindrance
Introduction of a hydroxyl groupMay form hydrogen bonds with the target, potentially increasing affinity
Ring expansion or contractionCan alter the conformation and positioning of other functional groups, affecting binding

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. unina.it Conformational restriction and steric hindrance are key principles used in medicinal chemistry to probe these interactions. unina.it Steric effects can arise from repulsions between nonbonded atoms, which can increase the energy of a system and affect binding affinity. unina.it

Stereochemical Influences on Structure-Activity Relationships

Since biological systems are chiral, enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. nih.govnih.gov Therefore, the stereochemistry of substituents on the piperidinone ring can play a crucial role in the binding behavior of these compounds within the active site of a target. acs.org

In studies of donepezil (B133215) analogues, the stereochemistry of substituents on the piperidine ring was found to be a critical factor in their acetylcholinesterase inhibitory activity. acs.org One enantiomer may be significantly more potent than the other, or the two enantiomers may have entirely different biological effects. nih.gov It is therefore essential to consider the stereochemistry of this compound analogues during drug design and development.

The potential differences in activity between enantiomers are summarized below.

EnantiomerPotential Biological Activity
(R)-enantiomerMay be highly active
(S)-enantiomerMay be inactive, less active, or have a different activity profile

Analysis of "Flat SAR" Phenomena in Specific Piperidinone Series

A "flat" structure-activity relationship (SAR) is observed when a series of structural modifications to a lead compound fails to produce a significant change in biological activity. This can occur for several reasons. The modifications may be in a region of the molecule that does not interact with the biological target. Alternatively, the assay used to measure activity may not be sensitive enough to detect small changes.

In the context of piperidinone series, a flat SAR might indicate that the core piperidinone scaffold itself is the primary determinant of activity, with the substituents playing a more minor role. It could also suggest that multiple binding modes are possible, and while one interaction is weakened by a modification, another is strengthened, resulting in a negligible net change in affinity. Understanding the reasons behind a flat SAR is crucial for guiding further optimization efforts and deciding whether to continue with a particular chemical series.

Investigations into Biological Targets and Mechanistic Pathways in Vitro

Receptor and Ion Channel Interactions

NLRP3 Inflammasome Inhibition Mechanisms

No research data is currently available detailing the specific mechanisms by which 1-(4-Amino-2-methylphenyl)piperidin-2-one may inhibit the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex crucial to the innate immune response, and its activation involves a two-step process of priming and activation, leading to the release of pro-inflammatory cytokines. nih.gov Various small molecules can inhibit this pathway by targeting different components, such as the ATPase activity of the NLRP3 protein itself. researchgate.net However, studies specifically linking this compound to this target have not been identified.

Neurotransmitter Transporter Systems Engagement

Dopamine (B1211576) Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET) Inhibition

There is no available scientific literature that provides data on the inhibitory activity of this compound on the dopamine transporter (DAT) or the norepinephrine transporter (NET). These transporters are key regulators of neurotransmitter levels in the synaptic cleft, and their inhibition is a mechanism for various therapeutic agents. nih.govnih.gov Compounds with a piperidine (B6355638) scaffold have been investigated as DAT inhibitors, but specific findings for this compound are absent from the current body of research. researchgate.net

Glycine (B1666218) Transporter 1 Inhibition

Information regarding the engagement of this compound with the Glycine Transporter 1 (GlyT1) is not present in the available scientific literature. GlyT1 inhibitors can modulate glutamatergic neurotransmission by increasing the availability of the co-agonist glycine at the NMDA receptor. nih.govnih.gov While various chemical classes are explored for GlyT1 inhibition, the activity of this compound in this area has not been reported. researchgate.net

Mechanisms of Antiproliferative Activity (In Vitro Cell-Based Studies)

Survivin Inhibition and Cell Cycle Perturbations

There are no in vitro studies that describe the effect of this compound on survivin expression or its resulting impact on cell cycle progression. Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and plays a dual role in inhibiting apoptosis and regulating mitosis. nih.gov Inhibition of survivin is a therapeutic strategy, but the potential role of this compound as a survivin inhibitor has not been documented.

Inhibition of Aβ1–42 Self-Aggregation

No experimental data has been published on the ability of this compound to inhibit the self-aggregation of the amyloid-beta 1–42 peptide (Aβ1–42). The aggregation of Aβ1–42 is a central event in the pathology of Alzheimer's disease. figshare.comnih.gov The inhibitory activity of compounds on this process is often evaluated using methods like the Thioflavin T (ThT) fluorescence assay, which detects the formation of β-sheet-rich amyloid fibrils. researchgate.net However, no such data is available for this compound.

Computational Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Analysis for Piperidinone Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and interaction patterns. For piperidinone derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action at a molecular level.

Research on various piperidinone-containing compounds has demonstrated their ability to interact with a wide range of protein targets. Docking simulations have been performed to understand the binding modes of these derivatives with targets such as the MDM2 protein, sigma receptors, and acetyl-CoA carboxylases (ACCs). nih.govresearchgate.net The analysis of these docked complexes reveals that the interactions are typically governed by a combination of forces. Common interactions include:

Hydrogen Bonds: The carbonyl group and other polar functionalities on the piperidinone scaffold frequently form hydrogen bonds with amino acid residues in the active site of the target protein. researchgate.net

Hydrophobic Interactions: The aromatic and aliphatic portions of the molecules often engage in hydrophobic interactions with nonpolar residues, contributing to the stability of the ligand-protein complex.

Electrostatic Interactions: Charged groups on the piperidinone derivatives can form salt bridges or other electrostatic interactions with oppositely charged residues on the protein surface.

These computational predictions help to rationalize the structure-activity relationships (SAR) observed in experimental studies and guide the design of new analogs with improved binding affinity and selectivity.

Interaction Type Description Commonly Involved Residues
Hydrogen BondingFormation of a hydrogen bond between a hydrogen atom and an electronegative atom (O, N).Serine, Threonine, Aspartate, Glutamate
Hydrophobic InteractionsInteractions between nonpolar molecular surfaces in an aqueous environment.Leucine, Isoleucine, Valine, Phenylalanine
Electrostatic InteractionsAttractive or repulsive forces between charged molecular entities.Lysine, Arginine, Aspartate, Glutamate
π-π StackingAttractive, noncovalent interactions between aromatic rings.Phenylalanine, Tyrosine, Tryptophan, Histidine

Density Functional Theory (DFT) Calculations for Structural Elucidation and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to determine molecular geometries, energies, and other properties. For piperidinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed for several purposes. nih.gov

Firstly, DFT is used for the structural elucidation of newly synthesized compounds. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data from techniques like X-ray crystallography to confirm the molecular structure. clinmedkaz.org

Secondly, DFT is crucial for conformational analysis . The piperidine (B6355638) ring can adopt various conformations, with the "chair" conformation typically being the most stable. clinmedkaz.org DFT calculations can determine the relative energies of different conformers and the orientation of substituents (axial vs. equatorial) on the ring. This information is vital as the three-dimensional shape of a molecule is a key determinant of its biological activity.

Furthermore, DFT calculations provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

DFT Application Information Obtained Relevance
Geometry OptimizationBond lengths, bond angles, dihedral anglesStructural confirmation and comparison with experimental data. clinmedkaz.org
Conformational AnalysisRelative energies of conformers (e.g., chair, boat)Understanding the 3D structure and its influence on biological activity. clinmedkaz.org
Electronic PropertiesHOMO-LUMO energy gap, molecular electrostatic potentialPrediction of chemical reactivity and interaction sites. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Binding Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-protein complex and to study the conformational changes that may occur upon binding. researchgate.net

For piperidinone derivatives, MD simulations are typically performed on the complexes obtained from molecular docking. nih.gov The simulation trajectory provides valuable information on the stability of the interactions observed in the initial docked pose. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of individual amino acid residues in the protein. Residues that show high fluctuations may be part of flexible loops, while those with low fluctuations are typically part of the stable core or the binding site.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is tracked during the simulation. Stable hydrogen bonds that are maintained for a significant portion of the simulation time are considered crucial for binding.

In Silico Prediction of Biological Activity Spectra and Potential Molecular Targets

In the early stages of drug discovery, computational tools can be used to predict the potential biological activities and molecular targets of a compound based on its chemical structure. This in silico screening helps to prioritize compounds for further experimental testing. For piperidinone derivatives, several online tools and databases are utilized for this purpose.

One such tool is PASS (Prediction of Activity Spectra for Substances) , which predicts a wide range of biological activities based on the structure-activity relationships derived from a large database of known active compounds. clinmedkaz.orggenexplain.com The output is a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi). genexplain.com For piperidine derivatives, PASS has been used to predict activities such as anticancer, anti-inflammatory, analgesic, and effects on the central nervous system. researchgate.netclinmedkaz.org

Another approach is to use tools like SwissTargetPrediction , which identifies the most probable protein targets of a small molecule by comparing it to a library of known active ligands. clinmedkaz.orgclinmedkaz.org This can provide valuable hypotheses about the mechanism of action of a novel compound. For piperidine derivatives, this method has suggested potential interactions with enzymes, receptors, ion channels, and transporters. clinmedkaz.orgclinmedkaz.org

Predicted Biological Activity Potential Molecular Targets Therapeutic Area
AnticancerKinases, TopoisomerasesOncology. clinmedkaz.orgnih.gov
CNS ActivityNeurotransmitter transporters, ReceptorsNeurology, Psychiatry. clinmedkaz.org
Local AnestheticVoltage-gated sodium channelsAnesthesiology. clinmedkaz.org
AntiarrhythmicCardiac ion channelsCardiology. clinmedkaz.org
AntimicrobialBacterial enzymesInfectious Diseases. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidinone Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the optimization of lead structures.

For piperidinone derivatives, QSAR studies have been conducted to model various biological activities, including cytotoxic and insecticidal effects. nih.govnih.gov The general workflow of a QSAR study involves:

Data Set Preparation: A set of piperidinone analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Quantum-Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Genetic Algorithm-Partial Least Squares (GA-PLS), are used to build a model that correlates a subset of the calculated descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques.

Successful QSAR models for piperidinone derivatives have shown that properties like molecular density, topological indices, and quantum-chemical parameters can be important determinants of their cytotoxic activity. nih.gov These models serve as valuable tools for the rational design of new piperidinone-based compounds with enhanced biological profiles.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is fundamental to elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the atomic connectivity and molecular weight.

NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete mapping of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-Amino-2-methylphenyl)piperidin-2-one is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the substituted phenyl ring. The aliphatic region would contain signals for the three pairs of methylene (B1212753) (CH₂) groups of the piperidin-2-one ring, the methyl (CH₃) group, and the amino (NH₂) protons. The splitting patterns (multiplicity) of these signals provide information about neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, twelve unique carbon signals are anticipated: one for the carbonyl group (C=O), six for the aromatic carbons, one for the methyl group, and four for the aliphatic carbons of the piperidin-2-one ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)---~170
Aromatic C (quaternary)---~120-150
Aromatic CH~6.5-7.2~115-130
Piperidine (B6355638) CH₂ (adjacent to N)~3.4-3.6~50-55
Piperidine CH₂ (adjacent to C=O)~2.4-2.6~30-35
Piperidine CH₂ (β and γ to N)~1.8-2.1~20-30
Methyl (CH₃)~2.1-2.3~17-20
Amino (NH₂)~3.5-4.5 (broad)---

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula (C₁₂H₁₆N₂O). For this compound, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its composition.

Fragmentation Analysis: Techniques like Electron Ionization (EI) or Fast Atom Bombardment (FAB) would induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can help confirm the structure. Expected fragmentation pathways could include cleavage of the bond between the phenyl ring and the piperidinone nitrogen, or loss of the carbonyl group from the lactam ring.

Table 2: Mass Spectrometry Data for this compound
Parameter Value
Molecular FormulaC₁₂H₁₆N₂O
Molecular Weight204.27 g/mol
Monoisotopic Mass204.1263 Da
Expected [M+H]⁺ (HRMS)205.1335 Da

Chromatographic Separation Methods

Chromatography is essential for separating the target compound from impurities, byproducts, or other components in a mixture, thereby allowing for purity assessment and isolation.

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. For a molecule like this compound, a reversed-phase HPLC method would typically be developed. nih.gov This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By monitoring the elution profile with a UV detector, the percentage purity of the compound can be accurately quantified.

Furthermore, if the compound is synthesized as a racemic mixture, chiral HPLC can be employed for enantiomeric separation. This requires a specialized chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.

Table 3: Typical HPLC Conditions for Purity Analysis
Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. mdpi.com It is often considered a "green" alternative to normal-phase HPLC due to reduced organic solvent consumption. mdpi.com SFC offers high separation efficiency and fast analysis times. nih.gov

When coupled with mass spectrometry, SFC-MS becomes a highly sensitive and selective analytical tool. For compounds that may have poor ionization efficiency or chromatographic behavior, derivatization can be employed. While this compound possesses a basic amino group amenable to positive ionization, derivatization strategies exist to enhance detection for related analytes in complex matrices. For instance, derivatizing acidic compounds with a tag like N-(4-aminophenyl)piperidine has been shown to significantly improve detection limits in SFC-MS by introducing a high proton affinity site. nih.govnsf.gov This highlights the versatility of the technique for analyzing a broad range of compounds, including metabolites or derivatives of the title compound. nih.govnsf.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms.

This technique provides unambiguous information on:

Bond lengths, bond angles, and torsion angles: Confirming the molecular geometry.

Solid-state conformation: Revealing the preferred shape of the piperidin-2-one ring (e.g., chair, boat, or twist-boat conformation) and the orientation of the substituted phenyl group relative to the lactam ring.

Intermolecular interactions: Showing how molecules pack together in the crystal lattice through forces like hydrogen bonding (e.g., involving the amino group and the carbonyl oxygen).

Absolute configuration: For chiral molecules, this method can definitively determine the R or S configuration of stereocenters, which is crucial for pharmaceutical applications.

While a specific crystal structure for this compound is not detailed here, analysis of related heterocyclic structures demonstrates the power of this technique to provide definitive structural proof. nih.gov

Derivatization Strategies for Enhanced Research Applications

The molecular scaffold of 1-(4-Amino-2-methylphenyl)piperidin-2-one presents a versatile platform for chemical modification. Its structure, featuring a primary aromatic amine, a lactam ring, and a substituted phenyl ring, offers multiple sites for derivatization. These modifications can be strategically employed to enhance its properties for a range of applications, from improving its detectability in analytical assays to creating novel materials with unique functionalities.

Broader Research Applications in Chemical Biology

Utility in Fragment-Based Drug Design and Scaffold Hopping Methodologies

Fragment-Based Drug Design (FBDD) is a powerful strategy in drug discovery that begins by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.govpharmacelera.com These fragments serve as starting points for optimization into more potent and selective lead compounds through processes like fragment growing, linking, or merging. nih.govpharmacelera.com Due to their low complexity, fragments can explore chemical space more efficiently than larger molecules used in traditional high-throughput screening (HTS). pharmacelera.com

The 1-(4-Amino-2-methylphenyl)piperidin-2-one structure is well-suited for inclusion in fragment libraries. Its molecular weight and structural simplicity align with the principles of FBDD, often referred to as the "Rule of Three". The distinct aromatic and aliphatic heterocyclic moieties can engage with different sub-pockets of a target's binding site, providing a solid foundation for structure-based drug design.

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, patentable, and structurally diverse compounds (isosteres) that retain the biological activity of a known parent molecule. The piperidine (B6355638) ring, a core component of the title compound, is a privileged scaffold frequently employed in this methodology. Researchers have successfully used piperidine-containing structures to design novel inhibitors for various targets, including the vesicular monoamine transporter-2 (VMAT2) and hepatitis C virus (HCV). nih.govnih.gov The aminophenyl-piperidinone core can be used to replace existing scaffolds in known drugs to improve properties such as potency, selectivity, or pharmacokinetic profiles. For instance, research on Fatty Acid-Binding Protein 4 (FABP4) inhibitors involved scaffold hopping from a pyrimidine (B1678525) core to a pyridazinone scaffold, demonstrating the utility of exploring different heterocyclic systems to optimize ligand-target interactions. mdpi.com

Role in the Development of Chemical Probes for Interrogating Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The development of such probes is crucial for target validation and understanding complex biological pathways.

The structure of this compound is amenable to modification for the creation of chemical probes. The primary amino group on the phenyl ring serves as a convenient chemical handle for attaching reporter tags, such as fluorophores, biotin, or photo-crosslinking groups, without significantly altering the core scaffold's binding properties.

Furthermore, piperidine-containing scaffolds have been successfully incorporated into imaging agents. For example, a DOTA-conjugated piperidine-based peptide antagonist was developed and labeled with Gallium-68 (⁶⁸Ga) to create a probe for positron emission tomography (PET) imaging of tumors overexpressing the gastrin-releasing peptide receptor (GRPR). nih.gov This highlights the potential of using the piperidine motif as a stable backbone for delivering imaging agents to specific biological targets. By modifying the this compound scaffold, researchers could potentially develop novel probes to visualize and study targets involved in various disease states.

Contributions to Understanding Fundamental Disease Mechanisms

The piperidine scaffold is a common feature in a multitude of biologically active compounds, leading to its exploration in various therapeutic areas. Derivatives of this scaffold have been instrumental in advancing the understanding of diseases such as neurological disorders, infectious diseases, and cancer.

Neurological Disorders

Piperidine derivatives are investigated for their potential in treating a range of neurological and neurodegenerative diseases. A family of 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones has been developed as potent anti-inflammatory agents for these conditions. nih.gov These compounds exhibit high binding affinity for sigma and serotonin (B10506) receptors, which are implicated in cellular inflammation, suggesting a pathway for therapeutic intervention. nih.gov Additionally, analogues of the drug Donepezil (B133215), which features a piperidine ring, are synthesized to inhibit acetylcholinesterase, a key target in Alzheimer's disease research. acs.org The 1,4-diphenalkylpiperidine scaffold has also been explored for designing potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), a target relevant to several neurological conditions. nih.gov

Infectious Diseases

The versatility of the piperidine scaffold extends to the development of agents against infectious diseases. A notable example is the discovery of 1,4,4-trisubstituted piperidines as potent inhibitors of coronavirus replication. mdpi.com Through detailed structure-activity relationship (SAR) studies, researchers identified compounds that act on the main protease (Mpro) of SARS-CoV-2, an essential enzyme for viral polyprotein processing. mdpi.com Similarly, a 4-aminopiperidine (B84694) scaffold was identified as an inhibitor of hepatitis C virus (HCV) assembly, a different stage of the viral life cycle. nih.gov These findings underscore the potential of piperidine-based molecules, including derivatives of this compound, as starting points for novel antiviral therapies.

Cancer Progression

Piperidine and its derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer progression. nih.gov These compounds can induce apoptosis and arrest the cell cycle in cancer cells. For example, the piperidine derivative 2-amino-4-(1-piperidine) pyridine (B92270) was shown to arrest the cell cycle in the G1/G0 phase and inhibit the migration and invasion of colon cancer cells. nih.gov

Research into 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones revealed their cytotoxic effects against several hematological cancer cell lines. nih.gov These compounds were found to increase the expression of apoptosis-promoting genes like p53 and Bax. nih.gov Molecular docking studies suggested that their mechanism of action may involve the inhibition of the JAK/STAT signaling pathway, which is often dysregulated in blood cancers. nih.gov Furthermore, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt), a critical node in cell survival signaling pathways that are frequently overactive in cancer. ebi.ac.uk

Piperidine Derivative ClassCancer TypeObserved EffectPotential Mechanism of Action
2-amino-4-(1-piperidine) pyridineColon CancerCell cycle arrest (G1/G0), inhibition of cell migration and invasionDown-regulation of E-cadherin, suppression of EMT
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesHematological Cancers (Myeloma, Leukemia)Reduced cell growth, increased mRNA expression of p53 and BaxInhibition of JAK/STAT protein kinase signaling
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesGeneral (Cancer)Potent and selective inhibition of PKB/AktATP-competitive inhibition of a key survival kinase

Impact on New Synthetic Methodologies in Organic Chemistry

The prevalence of the piperidine ring in pharmaceuticals has driven the development of new and efficient synthetic methods to access this scaffold. Modern organic chemistry provides numerous routes for synthesizing substituted piperidines, enabling the creation of large and diverse compound libraries for drug discovery. nih.gov

Key synthetic strategies include:

Intramolecular Cyclization: This approach involves the ring closure of linear precursors. Recent advancements include gold-catalyzed oxidative amination of alkenes and palladium-catalyzed enantioselective reactions to form substituted piperidines. nih.gov

Hydrogenation of Pyridine Derivatives: The reduction of substituted pyridines or piperidinones is a common and effective method. For instance, stereoselective hydrogenation of unsaturated piperidinones can yield specific cis-configured products. nih.gov

Multi-component Reactions: Reactions like the Ugi four-component reaction (Ugi-4CR) allow for the one-step synthesis of complex, 1,4,4-trisubstituted piperidines from simple, commercially available starting materials. This method is highly efficient for rapidly generating molecular diversity. mdpi.com

Aza-Michael Reactions: A double aza-Michael reaction provides an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones, which can then be used to synthesize complex molecules like Donepezil analogues. acs.org

These advanced synthetic methodologies facilitate the production of derivatives of this compound, allowing for systematic exploration of its structure-activity relationships and its development into optimized leads for a variety of biological targets.

Q & A

Q. What analytical methods are recommended for determining the purity of 1-(4-Amino-2-methylphenyl)piperidin-2-one?

Reverse-phase HPLC with a mobile phase composed of methanol and a buffered sodium 1-octanesulfonate solution (65:35, pH 4.6) is commonly employed. The buffer preparation involves dissolving sodium acetate and sodium 1-octanesulfonate in water, adjusted to pH 4.6 with glacial acetic acid . System suitability tests ensure column efficiency and resolution.

Q. How can researchers confirm the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, providing precise bond lengths, angles, and dihedral angles (e.g., deviations in planarity of heterocyclic rings) . Complementary methods include:

  • FT-IR spectroscopy : Identifies functional groups (e.g., –NH2_2 at ~3262 cm1^{-1}, C=O at ~1653 cm1^{-1}) .
  • 1^1H NMR : Detects proton environments (e.g., aromatic protons, NH signals) .
  • Elemental analysis : Validates empirical formula consistency .

Q. What synthetic routes are reported for piperidinone derivatives, and how can they be adapted for this compound?

A common strategy involves condensation reactions of 1,3-dicarbonyl precursors with amines or semicarbazides. For example, reactions in aqueous acetic acid (e.g., 20 mL water + 5 mL acetic acid) under reflux yield pyrimidinone analogs, with purification via recrystallization . Adjustments to solvent polarity and temperature may optimize yields for this specific compound.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts in the synthesis of this compound?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.
  • In-situ monitoring : Use techniques like HPLC or inline IR to track reaction progress and intermediate formation .
  • Byproduct characterization : Employ LC-MS to identify impurities and adjust synthetic pathways accordingly.

Q. How should discrepancies in spectroscopic data during structural elucidation be addressed?

  • Cross-validation : Compare experimental data (e.g., C–N bond lengths from X-ray: 1.322–1.408 Å) with computational models (DFT calculations) .
  • Dynamic effects : Consider conformational flexibility (e.g., non-planar pyrimidine rings) that may affect NMR chemical shifts .
  • Hydrogen bonding analysis : Investigate intermolecular interactions (e.g., X-ray-derived packing diagrams) to explain spectral anomalies .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?

  • Docking studies : Use molecular docking software (e.g., AutoDock) to simulate interactions with biological targets (e.g., enzymes, receptors).
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with observed biological activity .
  • MD simulations : Assess stability of ligand-target complexes over time under physiological conditions.

Data Comparison and Contradictions

Parameter X-ray Data Theoretical Values Notes
C–N bond length (Å)1.322–1.4081.480 (single bond)Partial double-bond character
Pyrimidine ring planarityMax. deviation: -0.036 ÅIdeal: 0 ÅDistortion due to conjugation
Dihedral angles (°)A/B: 34.87; A/C: 69.57N/AInfluenced by steric and electronic effects

Key Methodological Considerations

  • Chromatographic challenges : Adjust mobile phase pH to improve peak symmetry for basic amines .
  • Crystallization solvents : Polar aprotic solvents (e.g., DMF/water mixtures) often yield high-quality crystals for X-ray analysis .
  • Spectroscopic pitfalls : NH2_2 groups may exhibit broadening in NMR due to exchange effects; use DMSO-d6_6 to stabilize signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.